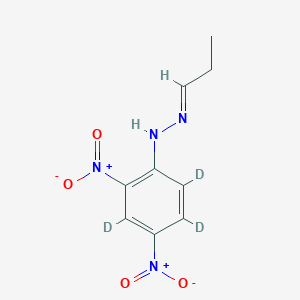![molecular formula C23H20F5N3O6 B12404426 3-(Difluoromethyl)-N-(3',4',5'-trifluoro-[1,1'-biphenyl]-2-yl)-1-((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carboxamide CAS No. 2056235-51-7](/img/structure/B12404426.png)
3-(Difluoromethyl)-N-(3',4',5'-trifluoro-[1,1'-biphenyl]-2-yl)-1-((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
M700F048 is a major plant metabolite of the fungicide fluxapyroxad. It is known for its role in the degradation process of fluxapyroxad in plants, particularly in crops like peanuts and perilla leaves . This compound is significant in the study of pesticide residues and their impact on both the environment and human health.
準備方法
Synthetic Routes and Reaction Conditions
M700F048 is primarily formed through the metabolic processes in plants. The parent compound, fluxapyroxad, undergoes demethylation to form M700F008, which is then N-glycosylated to produce M700F048 . The synthetic preparation of M700F048 in a laboratory setting involves the use of fluxapyroxad as the starting material, followed by controlled enzymatic reactions to mimic the plant metabolic pathways.
Industrial Production Methods
Industrial production of M700F048 is not typically performed as it is a metabolite rather than a primary product.
化学反応の分析
Types of Reactions
M700F048 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized metabolites.
Reduction: This reaction involves the gain of electrons or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives that retain the core structure of M700F048 .
科学的研究の応用
M700F048 has several scientific research applications, including:
Chemistry: It is used to study the metabolic pathways of fungicides and their degradation products.
Biology: Researchers investigate its impact on plant physiology and its role in the detoxification processes.
Medicine: Although not directly used in medicine, understanding its metabolic pathways helps in assessing the safety and efficacy of related compounds.
Industry: It is crucial in the development of safer and more effective fungicides by providing insights into the degradation and persistence of these chemicals in the environment
作用機序
M700F048 exerts its effects through its role as a metabolite of fluxapyroxad. The parent compound, fluxapyroxad, inhibits succinate dehydrogenase, an enzyme involved in the mitochondrial electron transport chain. This inhibition disrupts cellular respiration in fungi, leading to their death. M700F048, as a metabolite, helps in understanding the complete degradation pathway and the eventual detoxification of fluxapyroxad in plants .
類似化合物との比較
Similar Compounds
M700F002: Another major metabolite of fluxapyroxad, formed through similar metabolic pathways.
M700F008: A precursor to M700F048, formed through the demethylation of fluxapyroxad.
Uniqueness of M700F048
M700F048 is unique due to its N-glycosylation, which distinguishes it from other metabolites like M700F002 and M700F008. This glycosylation enhances its solubility and stability in plant tissues, making it a significant marker for studying the persistence and degradation of fluxapyroxad .
特性
CAS番号 |
2056235-51-7 |
|---|---|
分子式 |
C23H20F5N3O6 |
分子量 |
529.4 g/mol |
IUPAC名 |
3-(difluoromethyl)-N-[2-(3,4,5-trifluorophenyl)phenyl]-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]pyrazole-4-carboxamide |
InChI |
InChI=1S/C23H20F5N3O6/c24-12-5-9(6-13(25)16(12)26)10-3-1-2-4-14(10)29-22(36)11-7-31(30-17(11)21(27)28)23-20(35)19(34)18(33)15(8-32)37-23/h1-7,15,18-21,23,32-35H,8H2,(H,29,36)/t15-,18-,19+,20-,23-/m1/s1 |
InChIキー |
IQUHFTXCLABIIP-BSTKLLGTSA-N |
異性体SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C(=C2)F)F)F)NC(=O)C3=CN(N=C3C(F)F)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
正規SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C(=C2)F)F)F)NC(=O)C3=CN(N=C3C(F)F)C4C(C(C(C(O4)CO)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(1R,4aS,4bR,6aR,8S,10aS,10bS,12aR)-4a,8-dihydroxy-10a,12a-dimethyl-2,3,4,4b,5,6,6a,7,8,9,10,10b,11,12-tetradecahydro-1H-chrysen-1-yl]-2H-furan-5-one](/img/structure/B12404345.png)
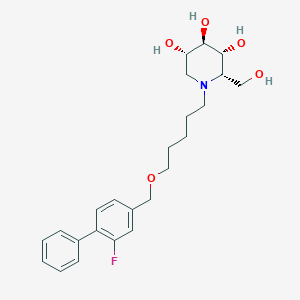
![N-[3-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxy-4-(2-methoxyethoxy)oxolan-2-yl]-5-methyl-2-oxo-1,6-dihydropyrimidin-6-yl]benzamide](/img/structure/B12404376.png)

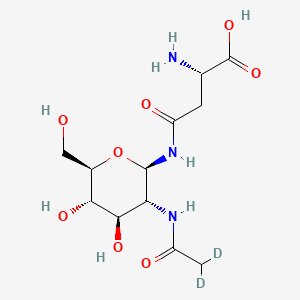
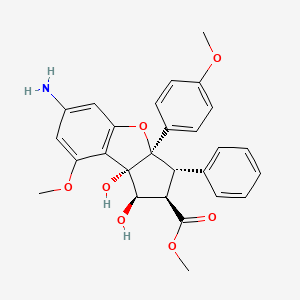


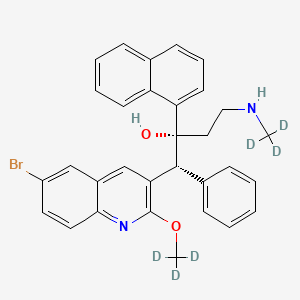
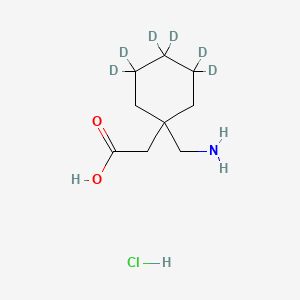

![[(2R,4S,5R)-3,4-dibenzoyloxy-5-(2,6-dichloropurin-9-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12404425.png)

